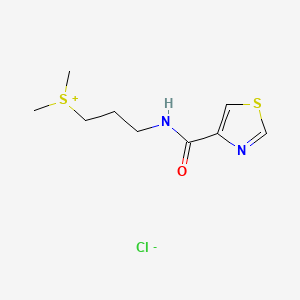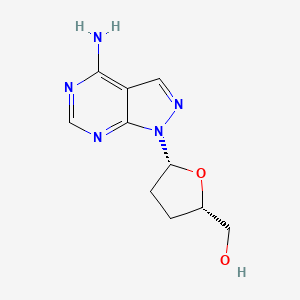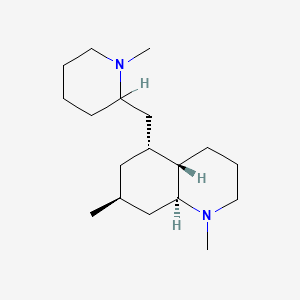
N,N'-Dimethylphlegmarine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethylphlegmarine is a nitrogen-containing organic compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of two methyl groups attached to the nitrogen atoms, which significantly influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethylphlegmarine typically involves the reaction of phlegmarine with methylating agents under controlled conditions. One common method is the methylation of phlegmarine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of N,N’-Dimethylphlegmarine often employs continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dimethylphlegmarine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N’-dimethylphlegmarine oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of N,N’-Dimethylphlegmarine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: It can participate in nucleophilic substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: N,N’-Dimethylphlegmarine oxide.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-Dimethylphlegmarine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N’-Dimethylphlegmarine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethyl groups enhances its binding affinity and specificity towards these targets. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide: A widely used solvent with similar structural features but different reactivity and applications.
N,N-Dimethylacetamide: Another solvent with comparable properties but distinct uses in organic synthesis and industrial processes.
N,N-Dimethylglycine: A compound with similar methylation but different biological roles and applications.
Uniqueness
N,N’-Dimethylphlegmarine stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
66834-90-0 |
|---|---|
Fórmula molecular |
C18H34N2 |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
(4aS,5R,7S,8aS)-1,7-dimethyl-5-[(1-methylpiperidin-2-yl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C18H34N2/c1-14-11-15(13-16-7-4-5-9-19(16)2)17-8-6-10-20(3)18(17)12-14/h14-18H,4-13H2,1-3H3/t14-,15+,16?,17-,18-/m0/s1 |
Clave InChI |
VUYBAOJMKXWHTC-MPBYHJMHSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]2CCCN([C@H]2C1)C)CC3CCCCN3C |
SMILES canónico |
CC1CC(C2CCCN(C2C1)C)CC3CCCCN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


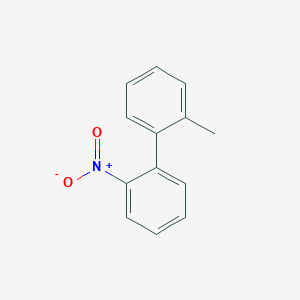
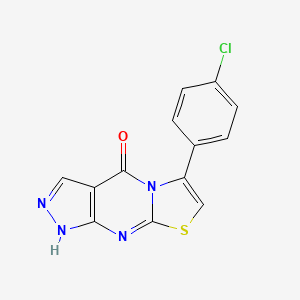
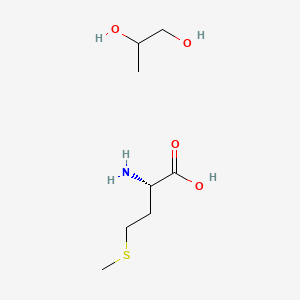
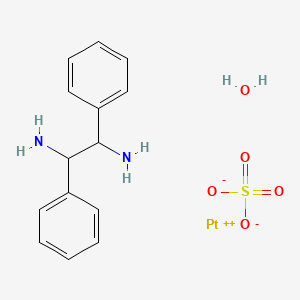




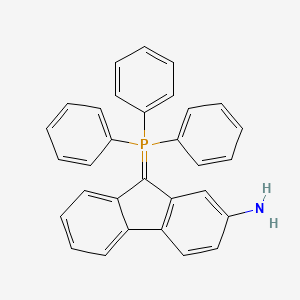

![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)

